molecular formula C14H17NO4 B3046981 Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate CAS No. 13326-57-3

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B3046981
CAS No.: 13326-57-3
M. Wt: 263.29 g/mol
InChI Key: OVCWPIJTPDRWMD-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate (CAS 13326-57-3) is a valuable dihydroisoquinoline derivative and synthetic intermediate in organic and medicinal chemistry research. This compound is a key precursor for the construction of 1,2,3,4-tetrahydroisoquinoline scaffolds, which are recognized as privileged structures in drug discovery due to their broad-spectrum biological activities . The electron-attracting carboxylate function at the 1-position stabilizes the dihydroisoquinoline core, making it a versatile building block . Researchers utilize this compound in the synthesis of more complex, functionalized isoquinolines. It serves as a pivotal precursor in Pomeranz-Fritsch-Bobbitt cyclization routes for the stereoselective synthesis of chiral tetrahydroisoquinoline carboxylic acids, which are important building blocks for natural products and pharmaceuticals . Its reactivity allows for further transformations; for instance, the N-alkylated isoquinolinium salts derived from similar esters undergo regioselective addition reactions with organolithium reagents, alkoxides, and borohydrides to produce stable 1,2-disubstituted-1,2-dihydroisoquinoline-3-carboxylates . The 6,7-dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active isoquinoline alkaloids and synthetic analogs. Tetrahydroisoquinoline-1-carboxylic acid derivatives have been identified as inhibitors of bacterial New Delhi metallo-β-lactamase (NDM-1), while the 3-carboxylic acid regioisomer has demonstrated significant in vivo antiproliferative effects in models of hepatocellular carcinoma . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-19-14(16)13-10-8-12(18-3)11(17-2)7-9(10)5-6-15-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCWPIJTPDRWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCCC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398895
Record name Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13326-57-3
Record name Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,4-DIHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINECARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another approach involves the Ni/Re-catalyzed reduction of 4-(3,4-dimethoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile, which is prepared by reacting (3,4-dimethoxyphenyl)-acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic character is increased through quaternization, facilitating hydrogen migration and intermolecular hydride transfer . This process can lead to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

The biological and physicochemical properties of Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate are influenced by substituent variations at the 1-, 2-, and N-positions. Below is a systematic comparison with key analogs:

Structural Modifications and Physicochemical Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1-Methyl, 2-ethyl carboxylate C₁₅H₂₁NO₄ 279.3 Improved lipophilicity; known antimicrobial activity
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-Benzyl C₁₈H₁₉NO₂ 281.4 Enhanced receptor binding; used in cytotoxicity studies
Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 1-(Trimethoxybenzyl), 2-methyl carboxylate C₂₃H₂₉NO₇ 454.5 High enantiomeric excess (93–97% ee); chiral HPLC resolution
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide 2-Acetamide, N-phenyl C₁₉H₂₀N₂O₃ 324.4 Moderate HIV-1 RT inhibition (IC₅₀ ~50 μM)

Key Observations :

  • Solubility: Ethyl/methyl carboxylate esters improve aqueous solubility compared to non-esterified analogs (e.g., hydrochloride salts in ).
  • Optical Activity : Chiral centers at the 1-position (e.g., in ) result in enantioselective biological effects, as seen in high ee values (93–97%) .
Antiviral Activity
  • HIV-1 RT Inhibition: Derivatives with acetamide side chains (e.g., 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide) exhibit weak to moderate inhibition (IC₅₀: 50–100 μM). In contrast, bulkier substituents (e.g., aryl groups) reduce activity, suggesting steric hindrance at the enzyme active site .
  • Structural Requirement : A free amide or carboxylate group at position 2 is critical for binding to RT’s hydrophobic pocket .
Antimicrobial and Antitumor Activity
  • Pyrido[2,1-a]isoquinolines: Derivatives synthesized from 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile show broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against Gram-positive bacteria .
  • Cytotoxicity: Benzyl-substituted analogs (e.g., 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline) demonstrate selective cytotoxicity in prostate cancer cell lines (IC₅₀: 15–20 μM) .
Neurological Activity
  • Salsolidine Analogs: The ethyl carboxylate derivative’s reduced form, salsolidine ((R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), exhibits α-adrenergic receptor antagonism, highlighting the role of the 1-position in modulating neurotransmitter interactions .

Biological Activity

Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the isoquinoline family, which is known for various pharmacological effects. The compound can be synthesized through various methods and serves as an intermediate in the development of isoquinoline derivatives with enhanced biological activities. Its structure features two methoxy groups and a carboxylate moiety which contribute to its reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticonvulsant Properties : Studies have indicated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline may possess anticonvulsant effects. These compounds are thought to interact with neurotransmitter systems to modulate excitability in neuronal pathways .
  • Antitumor Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation. For instance, a series of tetrahydroisoquinoline derivatives demonstrated cytotoxic activity against K562 cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like verapamil .
  • Antimicrobial Effects : The compound's derivatives have been evaluated for their antimicrobial properties. Some studies report moderate antibacterial activity against various strains, indicating potential for development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Electrophilic Character : The compound's electrophilic nature allows it to engage in nucleophilic attacks on biological macromolecules, facilitating interactions that can lead to therapeutic effects.
  • Interaction with Receptors : Isoquinoline derivatives often interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For example, they may inhibit monoamine oxidase (MAO), impacting neurotransmitter levels and providing potential antidepressant effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantExhibits modulation of neuronal excitability
AntitumorCytotoxic against K562 cells; IC50 values < 1 μM
AntimicrobialModerate activity against bacterial strains

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant antitumor properties. Specifically, compounds derived from this scaffold were tested against K562 cell lines (a model for chronic myeloid leukemia). The results indicated that several derivatives had IC50 values ranging from 0.65 μM to 0.96 μM, demonstrating potency comparable to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate and its derivatives?

  • Methodology : The compound and its analogs are typically synthesized via cyclization reactions. For example, reacting 3,4-dihydroisoquinoline precursors with acetonitrile derivatives or alkylating agents like DMFDMA (dimethylformamide dimethyl acetal) can yield enaminonitrile intermediates, which are further functionalized . Optimized protocols involve refluxing in aprotic solvents (e.g., toluene) under nitrogen to prevent hydrolysis of reactive intermediates .
  • Key Challenges : Hydrolysis of intermediates in protic solvents necessitates strict control of reaction conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodology : Analytical techniques include:

  • HPLC/MS : To assess purity and detect byproducts.
  • NMR Spectroscopy : Dihedral angles and coupling constants (e.g., 1^1H and 13^{13}C NMR) confirm stereochemistry and substituent positions .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–N: 1.47 Å) and torsion angles (e.g., C12B–C1B–C2B–C7B: 151.40°) .

Q. What pharmacological activities are associated with this scaffold?

  • Methodology : Derivatives are screened for bioactivity via:

  • P-Glycoprotein (P-gp) Inhibition Assays : Compounds like Tariquidar (containing the 6,7-dimethoxy-3,4-dihydroisoquinoline core) reverse multidrug resistance in cancer cells by blocking drug efflux .
  • In Vitro Cytotoxicity Tests : IC50_{50} values are determined using MTT assays on resistant cell lines (e.g., KB-V1) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of intermediates during synthesis?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., nitriles) stabilize enaminonitrile intermediates by resonance, as seen in the hydrolysis susceptibility of intermediates like compound 5 in . Computational studies (DFT) can map charge distribution to predict reactivity .
  • Data Contradictions : Discrepancies in reaction yields may arise from competing pathways (e.g., hydrolysis vs. cyclization), resolved via kinetic studies under varying temperatures and solvent polarities .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Methodology : Chiral auxiliaries (e.g., (1S,3S)-methyl esters) or catalytic asymmetric hydrogenation using Rh(I) complexes achieve enantiomeric excess (>90%). X-ray data (e.g., C10B–O1B torsion: −115.11°) guide chiral center assignments .
  • Challenges : Racemization during recrystallization requires low-temperature crystallization in ethanol/methanol mixtures .

Q. How does isotopic labeling (e.g., deuteration) impact pharmacological profiling?

  • Case Study : Deuteration at methoxy groups (e.g., CD3_3 substitution) enhances metabolic stability. Synthesis involves deuterated methanol (CD3_3OD) in methylation steps, confirmed via 2^2H NMR and high-resolution MS .
  • Analytical Validation : Isotopic purity (>98%) is verified using LC-MS with deuterium-specific fragmentation patterns .

Q. What structural modifications improve P-gp inhibition potency while reducing off-target effects?

  • SAR Analysis : Introducing triazole or phthalazine moieties at the ethyl carboxylate position (e.g., compound 7h in ) enhances binding to P-gp’s transmembrane domains. Docking simulations (AutoDock Vina) correlate substituent bulkiness with IC50_{50} values (e.g., 0.2 μM for 7h ) .
  • Contradictions : Some derivatives show reduced potency despite favorable steric parameters, suggesting polar interactions (e.g., hydrogen bonding) are critical .

Data Analysis and Troubleshooting

Q. How are conflicting crystallographic data resolved for structurally similar analogs?

  • Methodology : SHELXL refinement tools cross-validate data using R-factors (<0.05) and residual density maps. For example, merged data for required iterative refinement to resolve disorder in phenyl ring orientations .
  • Software Tips : SHELXPRO interfaces with Coot for manual adjustment of torsion angles in low-resolution datasets .

Q. What analytical workflows address low yields in large-scale syntheses?

  • Optimization Steps :

Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps.

Process Monitoring : In-line FTIR tracks intermediate formation (e.g., enaminonitrile peaks at 2200 cm1^{-1}) .

Byproduct Recycling : Unreacted starting materials are recovered via column chromatography (silica gel, CH2_2Cl2_2/MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate
Reactant of Route 2
Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate

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